N1-(3-fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
Beschreibung
N1-(3-Fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is an oxalamide-based compound synthesized as part of a series targeting the CD4-binding site of HIV-1 for antiviral activity . Its structure features a 3-fluoro-4-methylphenyl group at the N1 position and a 1-(2-methoxyethyl)piperidin-4-ylmethyl substituent at N2. The fluorine atom enhances electronegativity and metabolic stability, while the methoxyethyl-piperidine moiety improves solubility and binding interactions. The compound was synthesized as a diastereomeric mixture (1:1) with a 47% yield and 96.1% HPLC purity . Its LC-MS (APCI+) m/z value of 435.24 (M+H+) aligns with the calculated molecular formula (C21H27FN4O3S). NMR data confirm the presence of key functional groups, including the methoxyethyl chain and aromatic protons .
Eigenschaften
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-13-3-4-15(11-16(13)19)21-18(24)17(23)20-12-14-5-7-22(8-6-14)9-10-25-2/h3-4,11,14H,5-10,12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPZVBIDXRTTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CCOC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(3-fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, in vitro and in vivo studies, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for N1-(3-fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is , with a molecular weight of approximately 373.42 g/mol. The presence of the fluorine atom and the oxalamide functional group are key features that may influence its biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with oxalamide structures can act as inhibitors for specific enzymes, potentially affecting pathways involved in cancer progression or inflammation.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
- Fluorine Substitution Effects : The fluorine atom can enhance lipophilicity and metabolic stability, potentially improving bioavailability and binding affinity to target proteins.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of N1-(3-fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide on various cancer cell lines. For instance:
- Cell Line Testing : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against A431 human epidermoid carcinoma cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound:
- Animal Models : Research involving murine models indicated that the compound significantly reduced tumor size in xenograft models, suggesting its potential as an anticancer agent.
Case Studies
A notable case study involved the evaluation of this compound's effects on tumor growth in a mouse model:
- Study Design : Mice were administered varying doses of N1-(3-fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide over four weeks.
- Findings : Results showed a dose-dependent reduction in tumor volume, with significant statistical differences noted at higher doses (p < 0.05).
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Oxalamide Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The 3-fluoro-4-methylphenyl group in the target compound distinguishes it from chlorophenyl analogs (e.g., Compounds 8, 9), which are common in HIV entry inhibitors . Fluorine’s electronegativity may improve target binding compared to chlorine’s bulkier halogenic effects.
- The methoxyethyl-piperidine chain in the target compound contrasts with hydroxyethyl-thiazole moieties in Compounds 8–11. Methoxyethyl may reduce metabolic oxidation compared to hydroxyethyl, enhancing pharmacokinetics .
Synthetic Efficiency :
- The target compound’s 47% yield is moderate compared to Compound 9 (55%) but superior to derivatives like Compound 10 (37%) . Lower yields in diastereomeric mixtures (e.g., 1:1 in Compound 38) reflect challenges in stereochemical control.
Functional Diversity :
- While the target compound is designed for antiviral activity, structurally similar oxalamides like S336 () and BNM-III-170 () exhibit divergent applications (flavor enhancement and vaccine efficacy, respectively). This highlights the oxalamide scaffold’s versatility .
Research Findings
- Antiviral Activity : Though explicit IC50 data for the target compound are unavailable in the evidence, analogs like Compound 8 showed potent inhibition of HIV-1 entry, suggesting the piperidine-thiazole scaffold is critical for binding . The fluorine atom in the target compound may further optimize interactions with hydrophobic pockets in the CD4-binding site.
- Metabolic Stability : The methoxyethyl group in the target compound likely reduces CYP-mediated metabolism compared to hydroxyethyl analogs (e.g., Compound 15 in ), aligning with findings that methoxy groups resist oxidative degradation .
- Safety Profile : Unlike S336 (), which shows negligible CYP inhibition, the target compound’s piperidine and aromatic substituents may pose drug-drug interaction risks, warranting further toxicological studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
